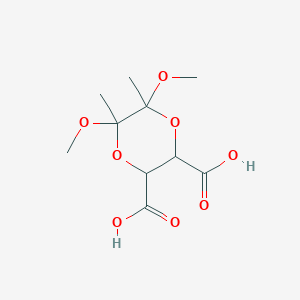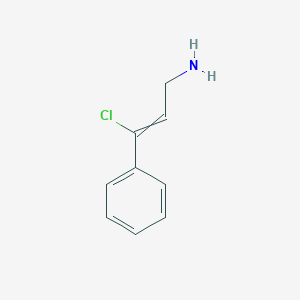![molecular formula C18H16BrClN2 B15171364 6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine CAS No. 918519-03-6](/img/structure/B15171364.png)
6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position, a chlorophenylmethyl group at the 3rd position, and a dimethylamino group at the 2nd position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine typically involves a multi-step process. One common method includes the following steps:
Bromination: The quinoline ring is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Substitution Reaction: The 3rd position of the quinoline ring is substituted with a chlorophenylmethyl group through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Amination: The 2nd position of the quinoline ring is aminated with dimethylamine using a suitable amination reagent such as dimethylamine hydrochloride in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Research: It serves as a building block in the synthesis of more complex quinoline derivatives for various chemical research purposes.
Industrial Applications: The compound is used in the development of new materials and catalysts in the chemical industry.
作用機序
The mechanism of action of 6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
6-Bromoquinoline: A simpler quinoline derivative with a bromine atom at the 6th position.
3-[(4-Chlorophenyl)methyl]quinoline: A quinoline derivative with a chlorophenylmethyl group at the 3rd position.
N,N-Dimethylquinolin-2-amine: A quinoline derivative with a dimethylamino group at the 2nd position.
Uniqueness
6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine is unique due to the combination of substituents on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the bromine, chlorophenylmethyl, and dimethylamino groups enhances its potential as a versatile compound in medicinal chemistry and chemical research.
特性
CAS番号 |
918519-03-6 |
|---|---|
分子式 |
C18H16BrClN2 |
分子量 |
375.7 g/mol |
IUPAC名 |
6-bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine |
InChI |
InChI=1S/C18H16BrClN2/c1-22(2)18-14(9-12-3-6-16(20)7-4-12)10-13-11-15(19)5-8-17(13)21-18/h3-8,10-11H,9H2,1-2H3 |
InChIキー |
GDPJNVUYMIMGCK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate](/img/structure/B15171305.png)



![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B15171323.png)
![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)



![(6R)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B15171358.png)
![N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B15171370.png)
